1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Thiourea Moiety: The thiourea moiety can be formed by reacting an amine with an isothiocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiourea sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]urea: Similar structure but with a urea moiety instead of thiourea.
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is unique due to its combination of the indole core, fluoro group, and thiourea moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C23H21FN4S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C23H21FN4S/c24-17-6-11-22-21(14-17)16(15-26-22)12-13-25-23(29)28-20-9-7-19(8-10-20)27-18-4-2-1-3-5-18/h1-11,14-15,26-27H,12-13H2,(H2,25,28,29) |
InChI Key |
LVPZJKUFIIROHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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